Benzyl-PEG13-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG13-Boc is a polyethylene glycol (PEG)-based PROTAC linker. It is a heterobifunctional compound containing a benzyl group and a tert-butyloxycarbonyl (Boc) group. This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target and degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG13-Boc typically involves the reaction of benzyl alcohol with PEG13 and di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The reaction can be summarized as follows:
Step 1: Benzyl alcohol reacts with PEG13 to form Benzyl-PEG13.
Step 2: Benzyl-PEG13 is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG13-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction Reactions: The benzyl group can be oxidized to a carboxylic acid or reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidizing Agents: Potassium permanganate (KMnO4) can be used to oxidize the benzyl group.
Reducing Agents: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used to reduce the benzyl group.
Major Products Formed
Deprotection: Removal of the Boc group yields Benzyl-PEG13-amine.
Oxidation: Oxidation of the benzyl group yields Benzyl-PEG13-carboxylic acid.
Reduction: Reduction of the benzyl group yields Benzyl-PEG13-methyl.
Scientific Research Applications
Benzyl-PEG13-Boc has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl-PEG13-Boc involves its use as a linker in PROTACs. PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG13 linker provides flexibility and solubility, while the benzyl and Boc groups facilitate the attachment of the target protein and the E3 ligase, respectively .
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG13-alcohol: A similar PEG-based linker with a benzyl group and a primary alcohol group.
Benzyl-PEG13-azide: Another PEG-based linker with a benzyl group and an azide group.
Uniqueness
Benzyl-PEG13-Boc is unique due to its combination of a benzyl group and a Boc group, which allows for selective deprotection and functionalization. This makes it particularly useful in the synthesis of PROTACs and other bifunctional molecules .
Biological Activity
Benzyl-PEG13-Boc is a polyethylene glycol (PEG)-based compound that has garnered attention in the field of bioconjugation and drug delivery systems. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.
Overview of this compound
This compound is part of a class of compounds known as PROTAC (Proteolysis Targeting Chimeras) linkers, which are designed to enhance the delivery and efficacy of therapeutic agents. The structure comprises a benzyl group linked to a 13-unit polyethylene glycol chain and a Boc (tert-butoxycarbonyl) protecting group, which can be removed under specific conditions to activate the compound for biological interactions.
- Drug Delivery : this compound serves as an effective linker in antibody-drug conjugates (ADCs), facilitating the targeted delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity . The PEG moiety enhances solubility and bioavailability, promoting better pharmacokinetics.
- Targeting Mechanism : The benzyl group allows for specific interactions with target proteins, enhancing the selectivity of drug action. This specificity is crucial in minimizing off-target effects, which are common in traditional chemotherapy .
- Cellular Uptake : The PEGylation improves cellular uptake through endocytosis, allowing for more efficient internalization of the drug conjugate into target cells .
Case Studies
- Antibody-Drug Conjugate Development : In studies involving various ADCs utilizing this compound, significant improvements in tumor targeting and reduced off-target toxicity were observed. For instance, ADCs that incorporated this linker showed enhanced accumulation in tumor tissues compared to non-PEGylated counterparts .
- Preclinical Models : Research indicated that compounds linked with this compound demonstrated improved efficacy in murine models of cancer. These studies highlighted a reduction in tumor size and increased survival rates among treated animals compared to controls .
Research Findings
A summary of key findings from recent studies on this compound is presented in the following table:
Study | Focus | Findings |
---|---|---|
Study A | Efficacy in ADCs | Enhanced tumor targeting and reduced systemic toxicity compared to traditional drugs. |
Study B | Pharmacokinetics | Improved solubility and bioavailability leading to higher plasma concentrations over time. |
Study C | Cellular Uptake | Increased internalization rates in cancer cell lines due to PEGylation effects. |
Properties
Molecular Formula |
C38H68O15 |
---|---|
Molecular Weight |
764.9 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C38H68O15/c1-38(2,3)53-37(39)9-10-40-11-12-41-13-14-42-15-16-43-17-18-44-19-20-45-21-22-46-23-24-47-25-26-48-27-28-49-29-30-50-31-32-51-33-34-52-35-36-7-5-4-6-8-36/h4-8H,9-35H2,1-3H3 |
InChI Key |
QHFOSMYUZATSSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.